molecular formula C8H12N2 B184220 2,3-Dimethylbenzene-1,4-diamine CAS No. 5306-96-7

2,3-Dimethylbenzene-1,4-diamine

Cat. No.: B184220
CAS No.: 5306-96-7
M. Wt: 136.19 g/mol
InChI Key: GZVVXXLYQIFVCA-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzene-1,4-diamine (CAS 5306-96-7) is an aromatic diamine monomer of significant interest in materials science research, particularly in the development of advanced organic frameworks and electronic materials . With a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol, this compound serves as a fundamental building block in synthetic chemistry . Its structure, featuring two amine groups on a dimethylbenzene ring, is strategically valuable for constructing covalent organic frameworks (COFs) and other polymers, where it acts as a linker to define material porosity and functionality . As a structural analogue of toluenediamine isomers, it is recognized for its relevance in toxicological screening and structure-activity relationship studies, providing insights into the properties of aromatic amines . In synthetic applications, the primary amine groups can participate in oxidative coupling and nucleophilic substitution reactions, facilitating the creation of novel, highly conjugated monomers and dyes, as demonstrated in reactions with oxidants like potassium dichromate . Researchers value this diamine for designing new materials with tailored properties for applications in organic and printed electronics . Proper handling is essential; this compound is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . It must be stored in a dark place under an inert atmosphere at room temperature to preserve its stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVVXXLYQIFVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967559
Record name 2,3-Dimethylbenzene-1,4-diamine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5306-96-7
Record name 1,4-Diamino-2,3-dimethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbenzene-1,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIAMINO-2,3-DIMETHYLBENZENE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 2,3-Dimethylbenzene-1,4-diamine and its Analogues

The preparation of this compound and related aromatic diamines can be achieved through several established chemical pathways. These methods primarily involve the transformation of functional groups on a pre-existing benzene (B151609) ring.

A primary and widely used method for synthesizing aromatic diamines is the reduction of the corresponding dinitroaromatic compounds. For this compound, the synthesis starts from its dinitro precursor, 2,3-dimethyl-1,4-dinitrobenzene. stenutz.eu This method is advantageous due to the relative accessibility of dinitroaromatics through direct nitration of the parent hydrocarbon.

The core of this synthetic route is the reduction of the two nitro groups (-NO₂) to amino groups (-NH₂). This transformation can be accomplished using various reducing agents and conditions. A classic method is the Zinin reduction, which utilizes sulfur-based reagents like sodium sulfide (B99878) (Na₂S) or aqueous ammonium (B1175870) sulfide. stackexchange.com This reaction is particularly noted for its ability to selectively reduce one nitro group in polynitro aromatics, which allows for the synthesis of nitroanilines as intermediates. stackexchange.comwikipedia.org For complete reduction to the diamine, stronger conditions or different reagents are typically employed.

Catalytic hydrogenation is another efficient method. This involves treating the dinitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this purpose include palladium (Pd), platinum (Pt), or Raney nickel. The reaction is typically carried out in a solvent under controlled pressure and temperature.

Reductive aromatization provides a more complex yet powerful route to substituted aromatic diamines. This strategy involves the construction of the aromatic ring from non-aromatic precursors, with the final step being a reduction that leads to aromatization. One such approach involves the condensation of diacetyl with α-branched primary alkylamines, which can yield N,N′-dialkyl-2,5-dimethylbenzene-1,4-diamines after reductive aromatization of intermediate diimines. researchgate.net

Another advanced strategy is the dearomatising intramolecular diamination of phenols. This method can create complex spirotricyclic systems that contain a syn-1,2-diaminocyclohexane unit, which can be seen as a non-aromatic analogue. whiterose.ac.uk While not directly producing this compound, these pathways highlight modern synthetic approaches to creating diamine structures embedded within complex molecular frameworks.

Modern synthetic organic chemistry offers a variety of coupling reactions to form C-N bonds, which are central to the synthesis of diamines. Palladium-catalyzed reactions, for instance, can be used for the intramolecular diamination of alkenes to yield cyclic ureas, which are precursors to diamines.

Reductive coupling reactions are particularly effective. For example, the stereoselective Cu-catalyzed reductive coupling of imines and allenamides can produce chiral 1,2-diamine derivatives. acs.org Similarly, selective aldimine cross-coupling provides a flexible method for synthesizing highly substituted unsymmetrical 1,2-diamines. organic-chemistry.org Another approach involves the reductive ring-opening of N-tosyl aziridines by nitroarenes, which furnishes 1,2-diamines. organic-chemistry.org

Hydrogenolysis is a key step in many of these syntheses. For example, in the synthesis of cycloaliphatic diamines from aromatic diamines, catalytic hydrogenation over a ruthenium catalyst is employed. google.com While this is a reduction of the aromatic ring rather than its formation, the underlying catalytic principles are relevant to precursor synthesis. A method for preparing 2,5-dimethyl-1,4-phenylenediamine (B181756) involves a diazotization reaction, a coupling reaction to form an azo-compound, followed by a hydrogenolysis reaction to cleave the azo bond and form the two amino groups. google.com

Derivatization Strategies at the Amine and Aromatic Centers

The two primary amine groups of this compound are reactive sites that allow for a wide range of chemical modifications. These derivatizations are crucial for synthesizing more complex molecules like ligands, polymers, and biologically active compounds.

Aromatic diamines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

When a symmetrical diamine like this compound reacts with two equivalents of an aldehyde or ketone, a bis-Schiff base is formed. This is a common strategy for synthesizing ligands for metal complexes. scilit.comopenalex.orgresearchgate.net The reaction is typically carried out by refluxing the diamine and the carbonyl compound in a suitable solvent like ethanol (B145695) or methanol.

The hydrogen atoms on the amine groups of this compound can be substituted through alkylation and acylation reactions.

Alkylation involves the reaction of the amine with an alkyl halide. This process can lead to a mixture of mono- and di-alkylated products at each nitrogen, as well as secondary and tertiary amines, and even quaternary ammonium salts. ncert.nic.in Controlling the stoichiometry and reaction conditions is crucial for achieving selective alkylation.

Acylation is the reaction of the amines with acylating agents such as acid chlorides or anhydrides to form amides. ncert.nic.in This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. With symmetrical diamines, acylation can produce mono- or di-acylated products. Achieving selective monoacylation can be challenging due to the similar reactivity of the two amine groups, but can be managed using techniques like microreactor systems or by employing specific catalysts. researchgate.netresearchgate.net

Regioselective Functionalization of the Dimethylbenzene Core

The controlled, regioselective functionalization of the dimethylbenzene core is a critical aspect of synthesizing specific isomers of dimethylbenzene-1,4-diamine. The directing effects of the methyl groups and any existing functional groups on the aromatic ring play a crucial role in determining the position of incoming substituents. In the context of this compound, achieving the desired 1,4-diamine substitution pattern on a 2,3-dimethylbenzene scaffold requires precise control over reaction conditions and synthetic strategy.

One common strategy for achieving regioselectivity is through directed ortho-metalation, where a directing group guides the deprotonation and subsequent functionalization of a specific ortho position. However, for substrates like xylenes, the weak directing ability of methyl groups makes this challenging. An alternative approach involves the functionalization of a pre-substituted dimethylbenzene derivative. For instance, starting with 2,5-dibromotoluene, a dimethylbenzene derivative, regioselective functionalization can be achieved through a bromine/lithium exchange followed by selective trapping of the resulting aryllithium isomers. Research has shown that reacting a mixture of aryllithium regioisomers with a substoichiometric amount of dichlorozirconocene (Cp₂ZrCl₂) leads to the selective transmetalation of the least sterically hindered aryllithium species. This arylzirconium intermediate can then be reacted with an electrophile to functionalize the desired position with high regioselectivity (>97:3 ratio). researchgate.net While this example uses 2,5-dibromotoluene, the principle of using steric hindrance to control the regioselectivity of metalation and subsequent functionalization is broadly applicable to other substituted dimethylbenzenes.

Another key strategy is the reduction of nitroxylenes. The synthesis of xylidines (dimethylanilines) is often achieved by the nitration of the corresponding xylene followed by the reduction of the nitro group. wikipedia.org The regioselectivity of the initial nitration step is governed by the directing effects of the two methyl groups. For p-xylene, nitration typically yields 2-nitro-1,4-dimethylbenzene. Subsequent reduction of the nitro group provides 2,5-dimethylaniline. wikipedia.org To arrive at this compound, one could envision starting from 2,3-dimethylaniline, nitrating it at the para position relative to the amine (which is a strong activating group), and then reducing the newly introduced nitro group. The regioselectivity of this nitration would be controlled by the powerful ortho-, para-directing amino group, leading primarily to substitution at the C4 position.

The table below summarizes the regiochemical outcomes for the functionalization of a dimethylbenzene derivative.

Starting MaterialReagentsKey TransformationRegioselectivityProduct Class
2,5-Dibromotoluene1. nBuLi 2. Cp₂ZrCl₂ 3. ElectrophileBr/Li exchange and selective transmetalation>97:3 for the least sterically hindered positionFunctionalized Toluene
p-XyleneHNO₃, H₂SO₄Electrophilic NitrationMajor product is 2-nitro-1,4-dimethylbenzeneNitroxylene
2-Nitro-1,4-dimethylbenzeneH₂, Catalyst (e.g., Pd/C)Nitro Group ReductionN/A2,5-Dimethylaniline

Green Chemistry Approaches in Diamine Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govmdpi.com The production of diamines, including aromatic diamines like this compound, is being re-evaluated to develop more environmentally benign methodologies. nih.gov

Mechanochemical Syntheses and Solvent-Free Methods

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, has emerged as a powerful green chemistry tool. nih.govmdpi.com These methods often proceed in the absence of bulk solvents, thereby reducing volatile organic compound (VOC) emissions and simplifying purification procedures. nih.govrsc.org

The synthesis of various derivatives from aromatic amines and diamines has been successfully demonstrated using mechanochemical approaches. For example, a one-pot mechanochemical "click" reaction sequence has been used for the desymmetrization of ortho- and para-phenylenediamines, transforming them quantitatively into mono- and bis-(thio)ureas without the need for excess reagents. rsc.org This demonstrates the high efficiency and control achievable under mechanochemical conditions.

Similarly, solvent-free mechanochemical methods have been developed for the synthesis of chiral vicinal diamines via a diaza-Cope rearrangement. nih.gov This solid-state approach proved to be more effective than conventional solution-based methods. nih.gov The efficiency of these reactions can be further enhanced by co-milling with solid additives like silica (B1680970) gel, which can manipulate the reaction pathway. nih.gov Other research has shown that imines can be synthesized in good to excellent yields by manually grinding aromatic amines with aldehydes for as little as 15 minutes at room temperature, often requiring no further purification. mdpi.com

The table below presents examples of mechanochemical reactions involving aromatic amines.

ReactantsMethodAdditive/ConditionsProductKey Advantage
Phenylenediamines, IsothiocyanatesBall MillingNoneMono- and bis-(thio)ureasQuantitative, one-pot, no excess reagents rsc.org
Chiral Diamine, DialdehydeBall MillingSilica GelChiral Vicinal DiamineSolvent-free, enhanced efficiency nih.gov
Fluorinated Benzaldehydes, AnilinesManual GrindingNone, Room Temp, 15 minFluorinated IminesSolvent-free, short reaction time, high yield mdpi.com
Aryl Bromides, K₂S₂O₅, AminesBall MillingPd-catalystAromatic SulfonamidesUtilizes mechanical energy, wide substrate scope fao.org

These examples highlight the potential of applying mechanochemical and solvent-free methods to the synthesis of this compound and its derivatives, offering a greener alternative to traditional solvent-heavy processes. mdpi.comrsc.org

Sustainable Catalysis in Diamine Production

Sustainable catalysis focuses on the use of catalysts that are abundant, non-toxic, and can operate under mild, environmentally friendly conditions, such as in aqueous media. udg.edunovartis.com This approach is central to the development of green synthetic routes for diamines.

One area of progress is the use of catalysts based on earth-abundant metals. For instance, manganese is one of the most abundant metals and catalysts based on it have been developed for amide synthesis from alcohols and amines, generating only hydrogen gas as a byproduct. udg.edu This avoids the use of stoichiometric reagents and produces a clean, useful byproduct. While this specific example produces amides, the principle of using abundant, low-toxicity metals is directly applicable to other transformations, including aminations.

Significant advancements have also been made in palladium-catalyzed amination reactions. Modern catalysts can operate at extremely low loadings (parts-per-million levels) under mild conditions in water, which is considered the ultimate green solvent. novartis.com The use of nanomicellar technology allows for these reactions to occur in water at temperatures between room temperature and 45 °C, providing an exceptionally simple and environmentally favorable protocol. novartis.com

Beyond metal catalysis, biocatalysis and the use of microbial factories represent a frontier in the sustainable production of diamines. nih.gov Metabolic engineering has been employed in microorganisms like Escherichia coli and Corynebacterium glutamicum to produce various diamines from renewable raw materials. nih.gov This approach is part of a broader effort to establish a sustainable plastics industry by replacing petroleum-based feedstocks with bio-based ones. nih.gov While primarily focused on aliphatic diamines for polyamides, the principles of biocatalysis could potentially be adapted for the synthesis of aromatic diamines.

The following table summarizes different approaches to sustainable catalysis relevant to diamine synthesis.

Catalytic SystemReaction TypeSubstratesSolventKey Sustainability Feature
Manganese ComplexDehydrogenative CouplingAlcohols, AminesOrganicUses earth-abundant metal catalyst; H₂ as byproduct udg.edu
Pd/t-BuXPhos ComplexC-N Cross-CouplingAryl Halides, AminesWater (Nanomicelles)ppm-level catalyst loading; mild conditions; aqueous medium novartis.com
Microbial Factories (E. coli)BiosynthesisRenewable FeedstocksAqueousUses renewable raw materials; avoids harsh chemical processes nih.gov

These catalytic strategies offer promising avenues for the future production of this compound in a manner that aligns with the principles of green and sustainable chemistry. nih.govudg.edunovartis.com

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, in-depth computational and theoretical studies focused solely on this compound, covering the full scope of the requested analyses, are not publicly available.

While numerous studies perform these calculations on related p-phenylenediamine (B122844) (PPD) derivatives, particularly in the context of their antioxidant properties, the specific data for the 2,3-dimethyl isomer is not provided researchgate.netdoi.orgresearchgate.net. General information on phenylenediamine isomers has been investigated, but without the detailed computational focus on the target molecule required by the prompt researchgate.net.

To generate a thorough, informative, and scientifically accurate article as requested, with detailed research findings and interactive data tables, the foundational data from these specific computational analyses is essential. Without access to published research containing these specific calculations for this compound, it is not possible to create the article while adhering to the strict requirements for accuracy and data inclusion.

Coordination Chemistry and Ligand Applications

2,3-Dimethylbenzene-1,4-diamine and its Derivatives as Ligands

As a member of the diamine class of ligands, this compound is a versatile building block in supramolecular chemistry. Its derivatives, particularly Schiff bases, expand its coordination capabilities and allow for the fine-tuning of the electronic and structural properties of the resulting metal complexes.

This compound typically functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two amine groups. libretexts.org This binding mode results in the formation of a stable chelate ring, a process known as chelation. ebsco.com The enhanced stability of such chelates compared to complexes with analogous monodentate ligands is known as the chelate effect. libretexts.org

The key characteristics of its metal-ligand bonding include:

Bidentate Chelation : The two nitrogen donor atoms can bind to a single metal center, forming a metallacycle. This is the most common coordination mode. libretexts.org

Bridging : The ligand can also act as a bridging ligand, connecting two different metal centers, with each amine group coordinating to a different metal. This mode is crucial in the formation of coordination polymers. rsc.org

Electronic Effects : The two methyl groups are electron-donating, which increases the electron density on the aromatic ring and, consequently, on the nitrogen atoms. This enhances the Lewis basicity of the amine groups, potentially leading to stronger metal-ligand bonds compared to unsubstituted phenylenediamine.

Steric Effects : The presence of methyl groups adjacent to one of the amine functionalities introduces steric hindrance. This can influence the coordination geometry around the metal center, affect the "bite angle" of the chelating ligand, and potentially favor the formation of specific isomers or complexes with lower coordination numbers. libretexts.orgrsc.org

The interaction between the ligand's molecular orbitals and the d-orbitals of a transition metal can be described by ligand field theory. The amine groups act as σ-donors, forming strong covalent bonds with the metal ion. nih.gov

The primary amine groups of this compound are reactive sites for modification, allowing for the rational design of more complex ligands with tailored properties. A common modification is the synthesis of Schiff base ligands through condensation reactions with aldehydes or ketones. researchgate.net

For example, the reaction with 2-acetylpyridine (B122185) would yield a tetradentate bis(imine)pyridyl ligand. This reaction typically involves refluxing the diamine and the corresponding carbonyl compound in an alcoholic solvent. researchgate.net The resulting Schiff base ligands often exhibit enhanced coordination ability and can stabilize a wider range of metal oxidation states. The synthesis of N,N′-bis(1-pyridin-2-ylmethylene)benzene-1,4-diamine from the unsubstituted diamine serves as a model for this type of transformation. researchgate.net Such modified ligands, incorporating pyridyl groups, are of great interest due to their versatile coordination behavior and the unique electrochemical and photochemical properties of their metal complexes. nih.govnih.gov

Synthesis and Structural Characterization of Metal Complexes

Metal complexes of this compound and its derivatives are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can range from simple mononuclear species to intricate coordination polymers and metal-organic frameworks (MOFs).

A wide array of transition metal complexes can be prepared using diamine ligands. libretexts.org The synthesis of a complex with this compound would typically involve the direct reaction of the ligand with a transition metal salt, such as a halide or nitrate, in a solvent like ethanol (B145695) or methanol. researchgate.net

The characterization of these complexes relies on several analytical techniques:

Infrared (IR) Spectroscopy : Coordination of the amine groups to the metal center leads to a shift in the N-H stretching and bending frequencies. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the d-orbital splitting and the geometry of the coordination environment around the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure of the ligand within the complex and provide insights into the symmetry of the complex.

Table 1. Typical Spectroscopic Shifts upon Coordination for p-Phenylenediamine-based Ligands.
Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Assignment
ν(C=N) imine/oxime~16361548-1613Shift to lower frequency indicates coordination via imine/oxime nitrogen.
ν(N-O) oxime~992>1000Shift to higher frequency indicates coordination via oxime nitrogen.

Coordination complexes can be classified as homoleptic, containing only one type of ligand, or heteroleptic, containing more than one type of ligand. unacademy.comyoutube.com When a bridging ligand like this compound is used, extended structures such as coordination polymers or MOFs can be formed. rsc.org

Metal-Organic Frameworks (MOFs) : MOFs are a class of porous materials constructed from metal nodes and organic linkers. While dicarboxylic acids are common linkers, diamines can be incorporated post-synthetically by grafting them onto open metal sites. nih.govrsc.org This functionalization can significantly enhance properties like gas adsorption. For instance, diamine-functionalized MOFs have shown high efficiency for CO₂ capture. nih.govrsc.org The specific geometry and electronic nature of this compound would impart unique properties to a MOF functionalized with it.

Catalytic Applications of Diamine-Based Metal Complexes

Transition metal complexes are widely used as catalysts in organic synthesis. nih.gov Complexes featuring diamine ligands have proven to be particularly effective in a variety of cross-coupling reactions. nih.govresearchgate.net

While specific catalytic studies on complexes of this compound are not extensively documented, the behavior of related systems suggests high potential. Copper-diamine catalyst systems are notably effective for Ullmann-type C-N and C-O cross-coupling reactions under mild conditions. nih.govresearchgate.net Similarly, palladium complexes with Schiff base ligands derived from diamines have shown high activity in Mizoroki-Heck C-C coupling reactions. researchgate.net

The catalytic activity of a potential this compound metal complex would be influenced by its methyl substituents. The electron-donating methyl groups could enhance the electron density on the metal center, which may affect its reactivity in oxidative addition and reductive elimination steps of a catalytic cycle. Furthermore, the steric bulk could influence substrate approach and product selectivity. For example, manganese complexes with bulky ligands have been investigated for catalytic oxidation reactions. nih.gov

Asymmetric Catalysis in Organic Transformations

The utility of chiral diamines as ligands in asymmetric catalysis is a well-established principle in organic synthesis. These ligands coordinate with metal centers to create a chiral environment, enabling the stereoselective formation of products. However, a thorough review of available research did not yield specific examples or detailed findings on the application of this compound as a ligand in asymmetric organic transformations. Consequently, data on its efficacy in inducing enantioselectivity in reactions such as hydrogenations, additions, or cyclizations could not be compiled.

Role in Oxidative Coupling Polymerization Catalysis

Oxidative coupling polymerization is a significant method for the synthesis of conjugated polymers. This process often involves metal catalysts complexed with ligands that influence the polymerization mechanism and the properties of the resulting polymer. While related compounds like p-phenylenediamine (B122844) have been investigated in this context, specific studies detailing the role of this compound as a ligand or comonomer in oxidative coupling polymerization are not present in the surveyed literature. Therefore, information regarding its impact on catalyst activity, polymer yield, and polymer structure remains uncharacterized.

Due to the absence of direct research findings for this compound in these specific catalytic applications, a detailed discussion and presentation of research data in the form of tables, as requested, cannot be provided at this time. Further research would be necessary to explore the potential of this compound in these advanced chemical applications.

Polymer Science and Functional Materials Development

Integration of 2,3-Dimethylbenzene-1,4-diamine into Polymer Systems

The incorporation of this compound into polymer chains is primarily achieved through polycondensation reactions, a process that involves the step-wise reaction between difunctional or polyfunctional monomers to form polymers, with the elimination of a small molecule such as water. This diamine can also be used in copolymerization, where it is reacted with other monomers to create polymers with tailored properties.

Polycondensation Reactions for Polymer Backbone Incorporation

This compound is a versatile monomer for the synthesis of various high-performance polymers, including polyamides and polyimides, through polycondensation reactions. The presence of the two amine functionalities allows it to react with dicarboxylic acids, diacyl chlorides, or dianhydrides to form long polymer chains.

The synthesis of polyamides, for instance, can be achieved by reacting this compound with a diacyl chloride, such as terephthaloyl chloride or isophthaloyl chloride, in a low-temperature solution polycondensation. This method typically employs a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) and an acid scavenger to neutralize the hydrochloric acid byproduct. The resulting polyamides, often referred to as aramids (aromatic polyamides), are known for their high thermal stability and mechanical strength. The methyl groups on the benzene (B151609) ring of the diamine can influence the polymer's properties by affecting chain packing and solubility.

Similarly, polyimides can be synthesized in a two-step process. First, this compound is reacted with a dianhydride, such as pyromellitic dianhydride (PMDA), to form a soluble poly(amic acid) precursor. This precursor is then subjected to thermal or chemical imidization to form the final polyimide. The structure of the resulting polyimide can be tailored by the choice of the dianhydride. Patents have mentioned the use of 2,3-dimethyl-1,4-phenylenediamine in the preparation of soluble polyimides. justia.com

Copolymerization with Other Monomers

To fine-tune the properties of polymers, this compound can be used as a comonomer in copolymerization reactions. By incorporating this diamine along with other aromatic or aliphatic diamines, it is possible to create copolymers with a balance of properties such as improved solubility, processability, and specific thermal characteristics.

For example, in the synthesis of polyamides, a mixture of diamines can be reacted with a diacyl chloride. The random incorporation of this compound units into the polymer chain can disrupt the regularity of the polymer structure, leading to a decrease in crystallinity and an increase in solubility in organic solvents. This is a crucial aspect for the practical application of many high-performance polymers, which are often difficult to process due to their poor solubility. Patents have described the use of this diamine in combination with other diamines for the synthesis of copolymers for various applications, including hair coloring compositions.

Development of Advanced Functional Materials

The unique chemical structure of this compound makes it a candidate for the development of advanced functional materials with specific optical and electronic properties.

Materials for Optoelectronic Devices

While specific research detailing the use of polymers derived solely from this compound in optoelectronic devices is limited in readily available literature, the broader class of aromatic diamine-based polymers is extensively studied for such applications. The incorporation of aromatic amines into polymer backbones can impart hole-transporting properties, which are essential for devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) cells. The electron-donating nature of the amine groups can be beneficial for these applications. The presence of methyl groups on the benzene ring may also influence the electronic properties and morphology of the polymer films, which are critical factors for device performance.

Non-Linear Optical (NLO) Materials derived from Diamine

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with electron donor-acceptor (D-A) systems connected by a π-conjugated bridge are known to exhibit NLO properties.

Schiff bases, formed by the condensation reaction of an amine with an aldehyde or a ketone, are a well-known class of compounds that can exhibit significant NLO activity. The reaction of this compound with an appropriate aldehyde containing an electron-withdrawing group can lead to the formation of a Schiff base with a D-π-A structure. The diamine would act as the electron donor, the aromatic ring and the newly formed azomethine (-CH=N-) bond would form the π-bridge, and the substituent on the aldehyde would be the electron acceptor.

Furthermore, these Schiff base monomers can be polymerized to create NLO-active polymers. The incorporation of the NLO-active chromophores into a polymer backbone can lead to materials with large NLO responses and good processability. While specific studies focusing on NLO materials derived from this compound are not widely reported, the general principles of molecular design for NLO materials suggest its potential in this area.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopy is a cornerstone in the analysis of molecular structures like 2,3-Dimethylbenzene-1,4-diamine, providing detailed information about the connectivity of atoms, the types of chemical bonds present, and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule in solution. For this compound, ¹H and ¹³C NMR are the most relevant, while ³¹P NMR would only be applicable to its organophosphorus derivatives.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its different chemical environments. Due to the molecule's symmetry, there are predictable resonances for the aromatic protons, the amine protons, and the methyl group protons. Based on analogous structures like 1,4-dimethylbenzene, the two methyl groups (at positions 2 and 3) would likely appear as a single sharp singlet in the alkyl region (around δ 2.0-2.3 ppm). The two aromatic protons (at positions 5 and 6) would also be chemically equivalent, appearing as a singlet in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the two primary amine groups (-NH₂) would give rise to a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature. The integrated signal intensity ratio would correspond to the number of protons in each environment (e.g., 6H for the methyl groups, 2H for the aromatic ring, and 4H for the amine groups).

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals are anticipated. There would be four signals for the aromatic carbons (two substituted with methyl groups, two with amine groups, and two bearing hydrogen atoms) and one signal for the two equivalent methyl carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.

The following table summarizes the expected NMR data for this compound based on general principles and data from similar substituted benzenes.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
NucleusProton/Carbon GroupPredicted Chemical Shift (ppm)MultiplicityNotes
¹H-CH₃ (at C2, C3)~2.1SingletTwo equivalent methyl groups.
¹HAr-H (at C5, C6)~6.6SingletTwo equivalent aromatic protons.
¹H-NH₂ (at C1, C4)Variable (e.g., ~3.5)Broad SingletShift is solvent and concentration dependent.
¹³C-CH₃~15-20-Methyl carbons.
¹³CAr-C (C5, C6)~115-120-Aromatic carbons bonded to hydrogen.
¹³CAr-C (C2, C3)~120-125-Aromatic carbons bonded to methyl groups.
¹³CAr-C (C1, C4)~140-145-Aromatic carbons bonded to amine groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

N-H Stretching : The primary amine groups (-NH₂) are expected to show two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching : Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. docbrown.info Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹, in the range of 2850-2975 cm⁻¹. docbrown.info

Aromatic Ring Vibrations : C=C stretching vibrations within the benzene (B151609) ring produce characteristic absorptions in the 1500-1600 cm⁻¹ region. docbrown.info

N-H Bending : The scissoring vibration of the primary amine groups typically results in a medium to strong band around 1600 cm⁻¹.

C-H Bending : Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern of the benzene ring.

UV-Visible spectroscopy measures the electronic transitions within a molecule. The benzene ring is a chromophore that absorbs UV light. The presence of substituents like amino (-NH₂) and methyl (-CH₃) groups, which act as auxochromes, modifies the absorption profile. These groups can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. For this compound, the two powerful electron-donating amino groups, along with the electron-donating methyl groups, are expected to cause a significant bathochromic shift compared to unsubstituted benzene, with λmax values likely appearing in the near-UV region. Studies on related nitro-1,4-benzenediamine derivatives show that the electronic properties and pH can significantly influence the UV-Vis absorption spectra. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Techniques for Reaction Monitoring and Purification (TLC, Column Chromatography)

Chromatographic methods are essential for separating and purifying compounds from reaction mixtures.

Thin-Layer Chromatography (TLC) : TLC is a rapid and effective technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system (eluent), one can visualize the disappearance of reactants and the appearance of the product. The retention factor (Rf) value of the compound depends on its polarity and interaction with the stationary and mobile phases.

Column Chromatography : For purification on a larger scale, column chromatography is employed. The crude product mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent or solvent mixture is passed through to elute the components. Due to the presence of two polar amine groups, this compound would be significantly more polar than its unfunctionalized parent, 1,2-dimethylbenzene. Therefore, a relatively polar eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, would likely be required for its purification. mdpi.com

Electrochemical Studies for Redox Behavior

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of molecules. Aromatic amines, particularly phenylenediamines, are known to be electrochemically active. The two amine groups in this compound can undergo oxidation. It is expected that the compound would show an anodic (oxidation) peak corresponding to the removal of electrons to form a radical cation, which could then undergo further oxidation to a quinone-diimine species. The potential at which this oxidation occurs provides information about the electron-donating ability of the molecule. The presence of electron-donating methyl groups would likely make the diamine easier to oxidize compared to the unsubstituted 1,4-benzenediamine. Electrochemical studies on related systems, such as the oxidation of hydroquinone (B1673460) derivatives in the presence of amines, demonstrate the complex reactions that can occur at an electrode surface. academie-sciences.fr

Structure Property Relationships in Derivative Research

Systematic Modification of 2,3-Dimethylbenzene-1,4-diamine Derivatives

The systematic modification of this compound primarily involves its use as a monomer in polycondensation reactions to create polymers such as polyamides and polyimides. This process allows for the creation of a wide array of derivatives by varying the co-monomers, typically aromatic diacid chlorides or dianhydrides. The structure of these co-monomers introduces different functional groups and linkages into the polymer backbone, which in turn dictates the material's final properties.

Common strategies for modifying derivatives include:

Varying Backbone Rigidity: The choice between a linear, rigid co-monomer like terephthaloyl chloride and a bent, more flexible co-monomer like isophthaloyl chloride significantly alters the polymer chain's conformation. Rigid backbones, often derived from para-substituted monomers, lead to materials with higher crystallinity, thermal stability, and mechanical strength but lower solubility. Conversely, meta-catenation disrupts chain packing, reducing crystallinity and improving solubility. researchgate.netncl.res.in

Incorporation of Flexible Linkages: Introducing flexible groups, such as ether (–O–) or alkoxy (–OR) side chains, into the polymer backbone is a key strategy to enhance processability. ncl.res.in These groups act as "internal plasticizers," increasing the free volume between polymer chains, which lowers the glass transition temperature (Tg) and improves solubility in common organic solvents without substantially compromising thermal stability. researchgate.netncl.res.in

Addition of Bulky Side Groups: Attaching bulky substituents, such as tert-butyl, phenyl, or naphthalene (B1677914) groups, to the polymer backbone effectively hinders close chain packing. researchgate.netresearchgate.net This structural modification increases solubility and can enhance optical transparency by reducing intermolecular charge-transfer interactions. researchgate.net For example, studies on other aromatic diamines have shown that incorporating bulky side groups generally leads to an enhanced solubility and a decrease in both Tg and crystallinity. researchgate.net

The following table illustrates how the choice of diacid co-monomer can systematically alter the properties of aromatic polyamides derived from diamines.

Diamine StructureDiacid Co-monomerPolymer SolubilityCrystallinityGlass Transition Temp. (Tg)
Aryloxy-diamineIsophthalic acid (IPA)Generally soluble in NMP, DMAcAmorphous to semi-crystalline215–238 °C
Aryloxy-diamineTerephthalic acid (TPA)Generally insolubleCrystallineNot discernible by DSC

This table is based on data for various aryloxy-containing diamines to illustrate the principles of systematic modification. researchgate.net

Elucidation of Molecular Structure-Electronic Property Correlations

The electronic properties of this compound derivatives are intrinsically linked to their molecular structure. The benzene (B151609) ring, along with the electron-donating amino (–NH₂) and methyl (–CH₃) groups, establishes the foundational electronic characteristics. When this diamine is polymerized, especially into conjugated systems, the extended π-electron delocalization along the polymer backbone creates materials with tunable electronic behaviors, including conductivity and redox activity. cyberleninka.ru

The correlation between structure and electronic properties is governed by several factors:

Substituent Effects: The two methyl groups on the this compound ring are electron-donating. This inductive effect increases the electron density on the aromatic ring, influencing the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, electron-donating groups raise the HOMO energy level, which lowers the ionization potential and can decrease the HOMO-LUMO energy gap (ΔE).

Conjugation and Polymerization: In polymers derived from aromatic diamines, the degree of π-conjugation along the backbone is a primary determinant of electronic properties. researchgate.nettandfonline.com A more planar and conjugated structure facilitates electron delocalization, leading to a smaller energy gap and enhanced conductivity. The steric hindrance from the methyl groups in the 2,3-position can cause a twist in the polymer backbone, potentially disrupting conjugation and modifying the electronic properties compared to polymers from unsubstituted p-phenylenediamine (B122844). researchgate.nettandfonline.com

Intermolecular Interactions: The arrangement of polymer chains in the solid state affects bulk electronic properties. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can facilitate charge transport between chains. The methyl groups may alter these interactions by increasing the distance between chains.

The table below summarizes key electronic parameters for phenylenediamine isomers, illustrating how the position of the amino groups affects the molecule's electronic character. A similar principle applies to the influence of methyl substituents on the p-phenylenediamine core.

CompoundIonization Potential (eV)Electron Affinity (eV)HOMO-LUMO Gap (ΔE)
o-Phenylenediamine7.15-0.157.30
m-Phenylenediamine7.25-0.187.43
p-Phenylenediamine6.89-0.147.03

Data derived from computational studies on phenylenediamine isomers. The energy gap is calculated as the difference between ionization potential and electron affinity.

Tuning Optical and Reactive Properties through Substituent Effects

Substituents play a critical role in fine-tuning both the optical and reactive properties of this compound derivatives. The electronic nature and steric bulk of these groups can be strategically chosen to control light absorption, emission, and chemical reactivity.

Tuning Optical Properties: The optical properties of these derivatives, such as color and fluorescence, are dictated by their electronic transitions. Introducing different substituents allows for precise control over these characteristics.

Color and Transparency: In polyimides, color often arises from the formation of intermolecular and intramolecular charge-transfer (CT) complexes between the electron-donating diamine units and the electron-accepting dianhydride units. Bulky methyl groups, like those in this compound, can introduce steric hindrance that disrupts coplanarity and inhibits the formation of these CT complexes. researchgate.net This leads to a reduction in color intensity and can be a strategy for producing highly transparent or colorless polyimide films, which are valuable in optical applications. semanticscholar.orgmdpi.com

Absorption and Emission: The substituents' electronic effects alter the HOMO-LUMO gap, which directly influences the UV-visible absorption wavelength. Electron-donating groups can shift absorption to longer wavelengths (a bathochromic shift). The introduction of large, rigid groups like naphthalene can also be used to modify optical properties while maintaining high thermal stability. researchgate.net

Tuning Reactive Properties: The reactivity of the diamine in polymerization reactions is heavily influenced by the substituent effects of the methyl groups. These effects are twofold:

Electronic Effects: Methyl groups are weakly electron-donating, which increases the electron density on the nitrogen atoms of the amine groups. This enhances the nucleophilicity of the diamine, making it more reactive toward electrophilic co-monomers like diacid chlorides or dianhydrides in polycondensation reactions. mdpi.comvt.edu The basicity (pKa) of an aromatic diamine is a key indicator of its reactivity. mdpi.com

Steric Effects: The placement of methyl groups at the 2 and 3 positions (ortho to the amine groups) introduces significant steric hindrance. This can impede the approach of the co-monomer during polymerization, potentially lowering the reaction rate compared to an unhindered diamine like p-phenylenediamine. researchgate.nettandfonline.com This steric bulk also influences the final polymer's morphology and properties, such as reducing crystallinity and improving solubility. tandfonline.comdoaj.org

The following table summarizes the general effects of different types of substituents on the properties of aromatic diamine derivatives.

Substituent TypeExampleEffect on Reactivity (Polymerization)Effect on Optical Properties
Electron-Donating–CH₃, –OCH₃Increases amine nucleophilicity, enhancing reactivity. mdpi.comCan cause a bathochromic (red) shift in absorption.
Electron-Withdrawing–CF₃, –NO₂Decreases amine nucleophilicity, reducing reactivity. libretexts.orgCan lead to colorless materials by weakening charge-transfer complexes. mdpi.com
Bulky/Sterically Hindering–C(CH₃)₃, IsopropylMay decrease reaction rate due to steric hindrance; disrupts chain packing, increasing solubility. researchgate.netReduces intermolecular interactions, leading to higher optical transparency. researchgate.net

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Reactivity Pathways for the Diamine Core

The reactivity of the 2,3-dimethylbenzene-1,4-diamine core is an area of active investigation, with studies on its derivatives providing insight into its potential chemical transformations. A key area of exploration is the conformational dynamics that arise from derivatization of the amino groups.

Research into N,N'-bis-tosyl-N,N'-dipropargyl-1,4-diamine-2,3-dimethyl benzene (B151609), a derivative of the target diamine, has revealed the existence of conformational diastereoisomers due to hindered rotation around the Aryl-N bond. arkat-usa.orgresearchgate.net This phenomenon, studied through NMR, X-ray analysis, and computational methods, highlights the nuanced reactivity of the diamine core. It was observed that in solution, the derivative exists as both syn and anti conformers, with their relative populations being solvent-dependent. arkat-usa.org In low-polarity solvents, the anti conformation is more populated, while the syn form is favored in polar solvents. arkat-usa.org However, in the solid state, X-ray analysis shows that only the syn conformation is present. arkat-usa.orgresearchgate.net This controlled conformational behavior is significant for atroposelective reactions where a tosylate might act as a leaving group. arkat-usa.org

Future research is likely to expand on these findings, exploring other derivatization strategies to control and exploit the conformational properties of the this compound scaffold. The synthesis of novel reactive dyes and polymers represents another promising avenue. For instance, other phenylenediamines have been successfully used as building blocks in the creation of bis-monochlorotriazine reactive dyes, suggesting a potential application for the 2,3-dimethyl analogue in developing new colorants with enhanced properties. ekb.egresearchgate.net

Design of Next-Generation Catalysts and Ligands

The unique electronic and steric characteristics of this compound make it an intriguing candidate for the design of novel catalysts and ligands. While direct applications are still emerging, the broader family of phenylenediamines has demonstrated significant catalytic potential. For example, meta- and para-phenylenediamines have been shown to be highly effective catalysts for oxime and hydrazone ligation reactions, outperforming the commonly used aniline (B41778) catalyst. nih.gov These reactions are crucial for protein labeling, immobilization, and other bioconjugation techniques. nih.gov

Furthermore, o-phenylenediamines are key precursors in the synthesis of benzimidazoles, a reaction that can be selectively guided by catalysts like erbium(III) trifluoromethanesulfonate. beilstein-journals.org The hydrogenation of phenylenediamines to produce cyclohexanediamines, which are important industrial intermediates, is another area where catalysis is crucial. mdpi.com The development of efficient catalysts for these transformations, such as ruthenium-based systems, is an ongoing field of research. mdpi.com

The potential for this compound lies in leveraging its specific substitution. The methyl groups adjacent to one amino group can provide steric hindrance that may be exploited to achieve selectivity in metal coordination or organocatalysis. Future work will likely focus on synthesizing chiral ligands from this diamine for asymmetric catalysis and exploring its utility in forming robust metal-organic frameworks (MOFs) with tailored catalytic sites.

Integration into Advanced Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to construct complex, functional assemblies. The conformational properties of the this compound core make it an excellent building block for such architectures.

As demonstrated with its N,N'-bis-tosyl-N,N'-dipropargyl derivative, the molecule's rotationally restricted bonds can be used to create well-defined three-dimensional structures. arkat-usa.orgresearchgate.net X-ray diffraction of this derivative revealed that the two sulfonyl groups are skewed out of the phenyl ring plane at significant dihedral angles (93° and -94°), and the molecule crystallizes in a centrosymmetric space group. arkat-usa.org This type of predictable, rigid conformation is highly desirable for designing crystalline solids, liquid crystals, and molecular machines.

The ability to form stable, planar radical cations, a known feature of related N,N-dimethyl-p-phenylenediamines (which form Wurster's Red), also opens up possibilities in designing electro-active supramolecular materials. lookchem.comwikipedia.org Moreover, the diamine core can be integrated into larger planar systems like phenazines through oxidative condensation reactions. mdpi.com These extended aromatic systems are known to form stacked structures through π-π interactions, a fundamental principle in supramolecular assembly. The integration of the this compound unit could modulate these interactions, influencing the electronic and photophysical properties of the resulting materials.

Predictive Modeling and High-Throughput Screening in Diamine Chemistry

Computational chemistry and high-throughput screening (HTS) are becoming indispensable tools for accelerating chemical discovery. youtube.com For this compound, these methods are crucial for predicting its properties and identifying potential applications.

Predictive Modeling: Density Functional Theory (DFT) calculations have already been successfully applied to understand the conformational preferences of derivatives of this compound. arkat-usa.orgresearchgate.net These computational studies accurately predicted the relative stability of the syn and anti rotamers in different environments, corroborating experimental NMR data. arkat-usa.org Computational tools have also been used in a broader context to evaluate the compound as a potential structural analogue in toxicity assessments, where models predict carcinogenicity and mutagenicity based on structural alerts. nih.gov For instance, in one screening evaluation, this compound was identified as a structural analogue for 2,3-toluenediamine. nih.gov

Computational Modeling of Diamine Derivatives
Derivative StudiedComputational MethodFindingReference
N,N'-bis-tosyl-N,N'-dipropargyl-1,4-diamine-2,3-dimethyl benzeneDFT CalculationsEvaluated conformational preference; anti form more stable in low-polarity solvents, syn favored in polar solvents. arkat-usa.org
This compoundOECD QSAR Toolbox, OncoLogicIdentified structural alerts for carcinogenicity/mutagenicity in predictive toxicology screens. nih.gov
2-Bromo-N,N-dimethylbenzene-1,4-diamine DerivativeGaussian 09 W (DFT)Calculated thermodynamic parameters for synthesized derivatives. researchgate.net

High-Throughput Screening (HTS): HTS enables the rapid testing of large libraries of compounds for a specific activity. dianabiotech.comnih.gov In the context of diamine chemistry, HTS can be used to screen libraries of derivatives based on the this compound scaffold for various functions. For example, HTS platforms could be designed to:

Identify novel catalysts for specific organic transformations. dianabiotech.com

Discover new inhibitors of biological targets, such as enzymes or protein-protein interactions. nih.gov

Screen for compounds with desirable material properties, such as fluorescence or conductivity.

The combination of predictive modeling to design focused libraries and HTS to experimentally validate them provides a powerful workflow for unlocking the full potential of this compound and its derivatives. youtube.com This approach minimizes waste, accelerates the discovery-to-application timeline, and allows for the exploration of vast chemical spaces. youtube.com

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify substituent positions by correlating chemical shifts with electron-withdrawing/donating effects. For example, methyl groups at positions 2 and 3 deshield adjacent aromatic protons .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., as used for N,N'-Bis(pyridin-2-yl)benzene-1,4-diamine) provides unambiguous confirmation of molecular geometry, bond angles, and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

What strategies mitigate regioselectivity challenges during functionalization of this compound?

Advanced Research Focus
Regioselective functionalization (e.g., introducing nitro or halogen groups) is complicated by steric hindrance from the 2,3-dimethyl groups. Strategies include:

  • Directed ortho-Metalation : Using directing groups (e.g., amides) to control substitution sites .
  • Electrophilic Aromatic Substitution Optimization : Adjusting reaction temperature and Lewis acid catalysts (e.g., FeCl3_3) to favor para/ortho positions .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps .

How can researchers address contradictions in reported biological activity data for this compound analogs?

Advanced Research Focus
Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out confounding impurities .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., N1,N1,N4,N4-Tetrakis(4-nitrophenyl) derivatives) to isolate functional group contributions .

What are the best practices for characterizing Schiff base derivatives of this compound?

Advanced Research Focus
Schiff bases (e.g., N-(substituted-benzylidene) derivatives) are synthesized via condensation with aldehydes. Key steps:

  • Reaction Monitoring : Track imine formation via FT-IR (C=N stretch ~1600 cm1^{-1}) and TLC .
  • Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water) to grow diffraction-quality crystals .
  • Thermal Analysis : DSC/TGA evaluates stability and phase transitions, critical for material science applications .

How do steric effects from the 2,3-dimethyl groups influence the compound’s reactivity in coordination chemistry?

Advanced Research Focus
The bulky 2,3-dimethyl groups hinder metal-ligand coordination in complexes. Experimental approaches:

  • Ligand Design : Introduce flexible spacers (e.g., ethylene glycol) to reduce steric strain .
  • X-ray Absorption Spectroscopy (XAS) : Probe metal center geometry in complexes .
  • Comparative Studies : Contrast with unsubstituted 1,4-benzenediamine to quantify steric impact on reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.